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GSK-J5

Epigenetics Histone Demethylase KDM6B

Differentiating on-target KDM6 inhibition from compound scaffold artifacts requires a structurally matched inactive control. GSK-J5, the pyridine regio-isomer of GSK-J4, provides this critical negative control. - **Inactive validation:** >100 μM JMJD3 IC50 vs. 60 nM for GSK-J1 (>1,600-fold weaker). No TNF-α suppression in primary macrophages. - **Research applications:** ChIP-qPCR, ChIP-seq, cancer proliferation (MDA-MB231/MCF7), and macrophage inflammation studies. - **Supply:** Hydrochloride salt (CAS 1797983-32-4).

Molecular Formula C24H27N5O2
Molecular Weight 417.5 g/mol
Cat. No. B15561563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-J5
Molecular FormulaC24H27N5O2
Molecular Weight417.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28)
InChIKeyLQPGVGSKBNXQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-J5 Negative Control Procurement Guide


GSK-J5 (CAS 1394854-51-3; hydrochloride salt CAS 1797983-32-4) is a pyridine regio-isomer of the cell-permeable JMJD3/UTX inhibitor prodrug GSK-J4 [1]. Both compounds undergo intracellular esterase-mediated hydrolysis to their respective free base forms [1]. However, whereas the active free base derived from GSK-J4 (GSK-J1) potently inhibits JMJD3 (KDM6B) and UTX (KDM6A), the free base derived from GSK-J5 exhibits only weak JMJD3 inhibition (IC50 > 100 μM), establishing GSK-J5 as the designated inactive negative control for KDM6-targeted experimental systems .

Designated inactive control Specifically paired with GSK-J4 for KDM6 (JMJD3/UTX) studies
Structurally matched prodrug Identical cell permeability and intracellular esterase processing as GSK-J4
Scaffold-effect attribution Enables distinction of on-target KDM6 inhibition from compound scaffold artifacts

GSK-J5: Irreplaceable Negative Control


In epigenetic studies targeting the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A), experimental validity hinges on distinguishing target-specific pharmacological effects from off-target cellular perturbations [1]. Generic KDM inhibitors such as JIB-04 (pan-Jumonji inhibitor) or IOX1 (broad-spectrum 2OG oxygenase inhibitor) lack structurally matched inactive controls that recapitulate identical physicochemical properties, cell permeability, and intracellular esterase processing as their active counterparts . GSK-J5 addresses this gap by serving as the regio-isomeric negative control specifically paired with GSK-J4, enabling attribution of observed phenotypic changes to KDM6 catalytic inhibition rather than to compound scaffold effects or prodrug processing artifacts [2].

Lack of matched inactive control
Pan-Jumonji (JIB-04) and broad-spectrum (IOX1) inhibitors lack structurally matched negative controls, preventing clean KDM6 attribution.
Pan-inhibitor target scope
JIB-04 targets multiple Jumonji subfamilies; IOX1 inhibits various 2OG oxygenases, confounding pathway-specific phenotype interpretation.
Prodrug-processing parity absent
Generic inhibitors do not recapitulate the identical intracellular esterase-dependent activation and cell permeability profile of the GSK-J4/GSK-J5 pair.

GSK-J5 Differentiation Evidence


JMJD3 Enzymatic Inhibition vs. GSK-J4

GSK-J5 functions as the inactive regio-isomer of GSK-J4. Upon intracellular hydrolysis, the free base derived from GSK-J5 exhibits weak JMJD3 inhibitory activity (IC50 > 100 μM), in contrast to the potent inhibition achieved by the GSK-J4-derived free base GSK-J1 (IC50 = 60 nM against KDM6B/JMJD3) [1]. This >1,600-fold difference in enzymatic potency establishes GSK-J5 as a valid negative control for experiments employing GSK-J4.

JMJD3 Inhibition
Head-to-head
GSK-J5 free base: >100 μM GSK-J1 (GSK-J4 free base): 60 nM >1,600-fold lower potency
Supports KDM6 inhibition attribution
Enzymatic assay context
Epigenetics Histone Demethylase KDM6B

Breast Cancer Cell Proliferation vs. GSK-J4

In a comparative study of human breast cancer cell lines (MDA-MB231 and MCF7), GSK-J4 produced concentration-dependent growth inhibition, whereas GSK-J5, when tested at identical concentrations, showed no detectable effect on cell proliferation, with growth curves overlapping those of DMSO vehicle controls [1].

Cancer Cell Proliferation
Head-to-head
GSK-J5: no inhibition, identical to DMSO control GSK-J4: concentration-dependent growth inhibition
Supports cell-model endpoint control
MDA-MB231, MCF7; 72 h; SRB assay
Cancer Epigenetics Cell Proliferation Breast Cancer

Macrophage TNF-α Production vs. GSK-J4

In LPS-stimulated primary human macrophages, GSK-J4 (25 μM) significantly reduced TNF-α expression, whereas GSK-J5 at the same concentration (25 μM) produced no effect on the LPS-induced cytokine response [1]. At 30 μM, GSK-J5 similarly failed to affect TNF-α protein production, while GSK-J4 blocked TNF-α production in macrophages from both healthy volunteers and rheumatoid arthritis patients [1].

TNF-α Production
Head-to-head
GSK-J5 (25–30 μM): no effect GSK-J4: significant reduction
Supports inflammatory readout control
Primary human macrophages, LPS
Immunology Inflammation Macrophage Biology

H3K27me3 Occupancy at TNFA vs. GSK-J4

At the mechanistic chromatin level, GSK-J4 (30 μM) prevented the LPS-induced loss of H3K27me3 at the TNFA transcriptional start site (TSS) and blocked RNA polymerase II recruitment. In contrast, GSK-J5 (30 μM) failed to prevent H3K27me3 loss or block Pol II recruitment at this locus [1].

H3K27me3 at TNFA
Head-to-head
GSK-J5: fails to preserve H3K27me3 GSK-J4: preserves H3K27me3, blocks Pol II
Supports ChIP endpoint control
ChIP, 30 μM, TNFA locus
Chromatin Biology Histone Methylation Transcriptional Regulation

Physicochemical Parity vs. GSK-J4

GSK-J5 and GSK-J4 share identical physicochemical properties and cell permeability characteristics, as both are ethyl ester prodrugs that undergo intracellular esterase-mediated hydrolysis to release their respective free bases [1]. Both compounds exhibit comparable DMSO solubility (GSK-J5: ≥100 mM; GSK-J4: comparable solubility in DMSO) .

Physicochemical Parity
Class-level
Matched ethyl ester prodrug; comparable cell permeability and intracellular hydrolysis
Ensures cellular processing parity
Qualitative parity; DMSO solubility ≥100 mM
Chemical Probe Negative Control Prodrug Design

Selectivity vs. JIB-04 and IOX1

Unlike pan-Jumonji inhibitors such as JIB-04 (which inhibits JMJD3 with IC50 = 855 nM and also targets JARID1A, JMJD2A/B/C/D/E) or broad-spectrum 2OG oxygenase inhibitors such as IOX1 (which inhibits multiple JmjC demethylases including KDM6B with IC50 = 1.6 μM), GSK-J5 serves as a structurally matched inactive control specifically paired with GSK-J4 [1]. This pairing enables attribution of biological effects specifically to KDM6 subfamily inhibition rather than to broader epigenetic target modulation.

Selectivity Scope
Cross-study comparable
Only regio-isomeric negative control specifically paired with GSK-J4 JIB-04: pan-Jumonji; IOX1: broad 2OG oxygenase inhibitor
Enables specific KDM6 attribution
No matched inactive control exists for pan-inhibitors
Chemical Tool Selectivity Jumonji Demethylase Experimental Controls

GSK-J5 Application Scenarios


KDM6 Epigenetic Studies

GSK-J5 is specifically validated as the negative control for GSK-J4 in studies investigating the role of H3K27 demethylases JMJD3 and UTX [1]. Its >1,600-fold weaker JMJD3 inhibition (IC50 > 100 μM vs 60 nM for GSK-J1) and absence of functional effects in primary macrophages (no TNF-α suppression, no preservation of H3K27me3 at the TNFA locus) confirm its utility for distinguishing on-target KDM6 inhibition from off-target artifacts [1].

Cancer Cell Proliferation Assays

In human breast cancer cell line studies (MDA-MB231 and MCF7), GSK-J5 exhibits no growth-inhibitory effects across tested concentrations, with proliferation curves identical to vehicle controls, while GSK-J4 produces concentration-dependent inhibition [2]. This makes GSK-J5 the appropriate negative control for cancer cell proliferation assays employing GSK-J4.

KDM6 ChIP and Gene Expression Studies

GSK-J5 fails to prevent LPS-induced H3K27me3 loss at the TNFA transcriptional start site and does not block RNA polymerase II recruitment, whereas GSK-J4 preserves H3K27me3 occupancy and prevents Pol II recruitment [1]. This validates GSK-J5 as the appropriate negative control for ChIP-qPCR, ChIP-seq, and gene expression studies examining KDM6-dependent transcriptional regulation.

Macrophage Inflammatory Cytokine Studies

In LPS-stimulated primary human macrophages, GSK-J5 (25-30 μM) produces no detectable effect on TNF-α production, while GSK-J4 significantly suppresses cytokine expression [1]. This differential activity validates the GSK-J4/GSK-J5 pair for macrophage inflammation studies, including those using patient-derived cells (e.g., rheumatoid arthritis macrophages).

Application
Selection Property
Validation Focus
KDM6 Epigenetic Studies
Matched negative control for GSK-J4
JMJD3/UTX inhibition attribution
Cancer Cell Proliferation Assays
Cell-model proliferation control
Cell viability endpoint review
KDM6 ChIP & Gene Expression Studies
ChIP-compatible negative control
H3K27me3 and Pol II endpoint control
Macrophage Inflammatory Cytokine Studies
Cytokine-matched negative control
TNF-α production endpoint control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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